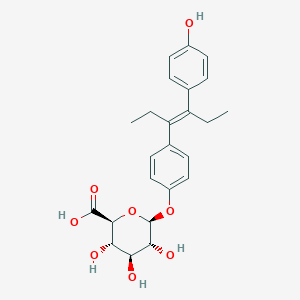

Diethylstilbestrol monoglucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethylstilbestrol monoglucuronide is a synthetic derivative of diethylstilbestrol, a non-steroidal estrogen. Diethylstilbestrol was one of the first synthetic estrogens to be developed and has been used in the treatment of certain cancers, such as breast and prostate cancer . The monoglucuronide form is created by conjugating diethylstilbestrol with glucuronic acid, which enhances its solubility and alters its pharmacokinetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diethylstilbestrol monoglucuronide involves the conjugation of diethylstilbestrol with glucuronic acid. This can be achieved through enzymatic or chemical methods. One common method involves the use of β-glucuronidase enzyme to catalyze the reaction between diethylstilbestrol and glucuronic acid . The reaction conditions typically include a buffered aqueous solution at a pH optimal for enzyme activity, usually around pH 6-7 .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Diethylstilbestrol monoglucuronide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound back to its parent diethylstilbestrol form.

Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Applications De Recherche Scientifique

Biochemical Research Applications

1.1 Metabolism Studies

DES-MG is utilized in research to study glucuronidation reactions, which are crucial for understanding the metabolism of synthetic estrogens. Glucuronidation is a process where glucuronic acid is added to substances, enhancing their solubility and facilitating excretion. This metabolic pathway is essential for determining the pharmacokinetics of DES and its derivatives, allowing researchers to explore how these compounds are processed in biological systems .

1.2 Model Compound

As a model compound, DES-MG serves as a reference in various biochemical assays aimed at elucidating the mechanisms of drug metabolism and the effects of estrogenic compounds on human health. Its structure and properties make it an ideal candidate for studying interactions with enzymes involved in drug metabolism, particularly UDP-glucuronosyltransferases (UGTs) that play a key role in detoxifying drugs and xenobiotics .

Therapeutic Applications

2.1 Cancer Treatment

While DES itself has been associated with adverse effects and is rarely used today, its metabolites, including DES-MG, have been investigated for potential therapeutic applications in treating hormone-dependent cancers. Some studies suggest that understanding the metabolism of DES through its glucuronide forms could lead to improved treatment protocols for conditions like breast and prostate cancer by optimizing dosing regimens based on metabolic pathways .

2.2 Hormonal Therapy

DES-MG may also be explored in hormonal therapies, particularly for conditions related to estrogen deficiency or hormone replacement therapy. Research into its efficacy and safety profile could provide alternatives to traditional estrogen therapies with potentially reduced side effects due to its altered pharmacokinetic properties compared to DES itself .

Environmental Studies

3.1 Ecotoxicology

The environmental impact of synthetic estrogens, including DES and its metabolites like DES-MG, is an area of growing concern. Studies have shown that these compounds can persist in the environment and affect aquatic ecosystems through endocrine disruption in wildlife. Research focusing on the detection and quantification of DES-MG in environmental samples helps assess the ecological risks associated with pharmaceutical contaminants .

3.2 Biomonitoring

DES-MG is also relevant in biomonitoring studies aimed at assessing human exposure to synthetic estrogens. Its presence in biological samples can indicate exposure levels and help evaluate the potential health risks associated with endocrine-disrupting chemicals .

Case Studies

Mécanisme D'action

Diethylstilbestrol monoglucuronide exerts its effects by interacting with estrogen receptors in target cells. The glucuronic acid moiety enhances its solubility and facilitates its transport in the bloodstream. Once inside the target cells, the compound is hydrolyzed by β-glucuronidase, releasing the active diethylstilbestrol . This active form then binds to estrogen receptors, modulating the expression of estrogen-responsive genes and influencing cell proliferation and differentiation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethylstilbestrol: The parent compound, which lacks the glucuronic acid moiety.

Estradiol Glucuronide: Another glucuronidated estrogen with similar properties.

Ethinylestradiol Glucuronide: A synthetic estrogen used in oral contraceptives.

Uniqueness

Diethylstilbestrol monoglucuronide is unique due to its specific interaction with β-glucuronidase, which is often overexpressed in certain tumors. This makes it a potential candidate for targeted cancer therapies .

Propriétés

Numéro CAS |

2408-40-4 |

|---|---|

Formule moléculaire |

C24H28O8 |

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H28O8/c1-3-17(13-5-9-15(25)10-6-13)18(4-2)14-7-11-16(12-8-14)31-24-21(28)19(26)20(27)22(32-24)23(29)30/h5-12,19-22,24-28H,3-4H2,1-2H3,(H,29,30)/b18-17+/t19-,20-,21+,22-,24?/m0/s1 |

Clé InChI |

LJMPVHCKUXKZAV-YTXXKCOASA-N |

SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |

SMILES isomérique |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C3=CC=C(C=C3)O |

SMILES canonique |

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |

Key on ui other cas no. |

2408-40-4 |

Synonymes |

4-[(1E)-1-Ethyl-2-(4-hydroxyphenyl)-1-buten-1-yl]phenyl β-D-Glucopyranosiduronic Acid; Diethylstilbestrol Monoglucuronide; Stilbestrol Monoglucuronide; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.